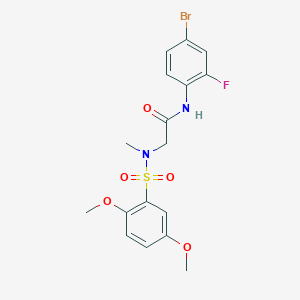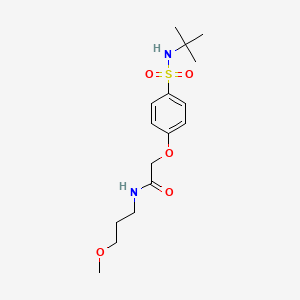
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It was discovered by Bayer AG and is currently being studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 activates sGC, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, this compound 41-2272 promotes vasodilation and inhibits platelet aggregation, which can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels without affecting other signaling pathways. However, one limitation is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272, including its potential therapeutic applications in other diseases, such as stroke and diabetes. In addition, further studies are needed to elucidate its mechanism of action and potential side effects at different doses. Finally, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 involves several steps, including the reaction of 4-nitrophenol with tert-butylamine to form 4-nitrophenyl tert-butyl sulfonate. This compound is then reacted with 3-methoxypropylamine to form 4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)amine. The final step involves the reaction of this compound with acetic anhydride to form this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2,3)18-24(20,21)14-8-6-13(7-9-14)23-12-15(19)17-10-5-11-22-4/h6-9,18H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFIPNBTCAMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
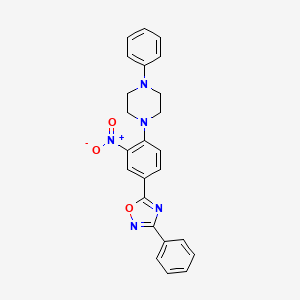
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
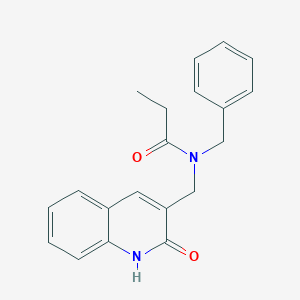
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
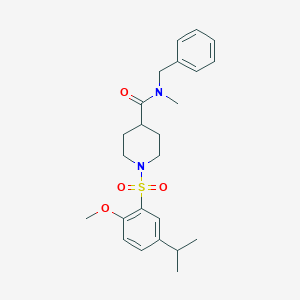

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
